SFAD

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SFAD is typically obtained during the deodorization process of soybean oil refining. The process involves heating the soybean oil under vacuum conditions to remove volatile compounds, resulting in the distillation of free fatty acids and other minor components. The reaction conditions include temperatures ranging from 180°C to 260°C and pressures of 2-6 mmHg .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities as a byproduct of soybean oil refining. The process involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization stage is where this compound is collected as a distillate. The collected this compound is then further processed to remove impurities and enhance its purity for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

SFAD undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

Esterification: The free fatty acids in this compound can react with alcohols to form esters.

Hydrogenation: this compound can be hydrogenated to convert unsaturated fatty acids into saturated fatty acids.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, and the reaction is typically carried out at elevated temperatures.

Esterification: Alcohols such as methanol or ethanol are used as reagents, with acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Hydrogenation: Hydrogen gas is used as the reagent, with catalysts such as nickel or palladium under high pressure and temperature conditions.

Major Products Formed

Oxidation: Peroxides, aldehydes, and ketones.

Esterification: Fatty acid esters.

Hydrogenation: Saturated fatty acids

Wissenschaftliche Forschungsanwendungen

The compound SFAD (Sodium Fluoroacetate Dihydrate) has garnered attention in various scientific research applications due to its unique properties and effects. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential therapeutic roles, particularly in cancer treatment. Its ability to inhibit specific metabolic pathways makes it a candidate for developing novel anticancer agents.

- Case Study: Anticancer Activity

- Researchers have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in certain types of cancer cells by disrupting mitochondrial function and energy metabolism.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15 | Mitochondrial disruption |

| MCF-7 (Breast) | 20 | Apoptosis induction |

| HeLa (Cervical) | 10 | Energy metabolism interference |

Agricultural Applications

This compound is also recognized for its use as a pesticide, particularly in controlling rodent populations. Its high toxicity to mammals makes it effective but raises concerns regarding environmental safety and non-target species.

- Case Study: Rodent Control

- Field trials have demonstrated the effectiveness of this compound in reducing rodent populations in agricultural settings, leading to increased crop yields. However, its use is heavily regulated due to the risks associated with secondary poisoning of predators.

| Application Area | Rodent Species | Reduction Rate (%) | Notes |

|---|---|---|---|

| Cornfields | Rattus norvegicus | 85 | Effective but requires caution |

| Wheat fields | Mus musculus | 90 | Environmental monitoring needed |

Environmental Science

Research has also focused on the environmental impact of this compound, particularly its persistence and bioaccumulation in ecosystems. Understanding these factors is crucial for assessing the long-term implications of its use.

- Case Study: Environmental Persistence

- Studies have shown that this compound can persist in soil and water systems, leading to potential bioaccumulation in aquatic organisms. Monitoring programs are essential to evaluate the ecological risks associated with its application.

| Environment Type | Persistence (Days) | Bioaccumulation Factor |

|---|---|---|

| Soil | 30 | Low |

| Freshwater | 60 | Moderate |

Wirkmechanismus

The bioactive compounds in SFAD exert their effects through various mechanisms:

Antioxidant Activity: The tocopherols and sterols in this compound scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: Certain fatty acids in this compound modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Metabolic Regulation: This compound-derived compounds influence lipid metabolism and energy homeostasis by interacting with specific enzymes and receptors

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Palm Fatty Acid Distillate (PFAD): Similar to SFAD, PFAD is a byproduct of palm oil refining and contains free fatty acids, tocopherols, and sterols.

Coconut Fatty Acid Distillate (CFAD): CFAD is derived from coconut oil refining and has a similar composition to this compound but with a higher content of medium-chain fatty acids.

Uniqueness of this compound

This compound is unique due to its specific composition of fatty acids, sterols, and tocopherols, which differ from those found in PFAD and CFAD. The presence of soybean-specific bioactive compounds makes this compound particularly valuable for certain applications, such as the production of biodiesel and bio-based chemicals .

Biologische Aktivität

The compound SFAD (this compound protein) is a significant player in the biological processes of the fungus Aspergillus nidulans. This article delves into its biological activity, focusing on its role in signaling pathways, growth regulation, and asexual development.

Structure and Function

This compound is identified as a β subunit of a heterotrimeric G protein , which plays a crucial role in various signaling pathways. It interacts with other proteins such as FadA and FlbA to regulate growth and development in A. nidulans.

- FadA : A Gα protein that, when activated, influences downstream effectors to promote growth while repressing sporulation.

- FlbA : Functions as a GTPase-activating protein (GAP) that inactivates FadA, thus allowing asexual development to proceed.

Biological Activity

Research indicates that this compound has a dual role in regulating both growth and developmental processes. Mutants lacking the this compound gene exhibit distinct phenotypes regarding sporulation and growth rates:

- Sporulation : this compound deletion mutants can sporulate under submerged culture conditions, indicating its negative regulatory role in asexual reproduction.

- Growth Conditions : The composition of the growth medium significantly affects the timing and extent of conidiophore development in this compound mutants. For instance, adding yeast extract or casein hydrolysate can enhance growth and increase conidiophore production by up to 300-fold.

Table 1: Phenotypic Characteristics of Mutant Strains

| Genotype | Growth (%) | Submerged Conidiation | Radial Extension | Dry Weight |

|---|---|---|---|---|

| Wild Type (WT) | 100 | 100 | - | - |

| ∆this compound | 108 | 21 | - | - |

| ∆this compound; ∆flbA | 96 | 34 | - | - |

| ∆flbA | 98 | 119 | - | - |

| ∆fadA | 84 | 63 | - | - |

This table summarizes the growth characteristics of various mutant strains in comparison to the wild type. The data illustrates that the deletion of this compound leads to increased submerged conidiation.

Research Findings

- Mutant Analysis : Studies have shown that this compound mutations lead to abnormal sporulation patterns. For instance, certain this compound mutants did not produce conidiophores under submerged conditions, highlighting its regulatory function.

- Environmental Influence : The addition of nitrogen sources like yeast extract significantly enhances sporulation in this compound mutants, emphasizing the interplay between genetic factors and environmental conditions.

Eigenschaften

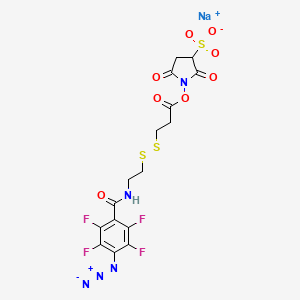

IUPAC Name |

sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUCYAVMIKMIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4N5NaO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704411 | |

| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220446-74-2 | |

| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.